3-[(1Z)-2-hydroxyprop-1-en-1-yl]quinoxalin-2(1H)-one
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Overview
Description
3-[(1Z)-2-hydroxyprop-1-en-1-yl]quinoxalin-2(1H)-one is a compound belonging to the quinoxalinone family, which is known for its diverse biological activities and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1Z)-2-hydroxyprop-1-en-1-yl]quinoxalin-2(1H)-one can be achieved through various methods. One common approach involves the functionalization of quinoxalin-2(1H)-ones at the C-3 position. This can be done using metal-free visible-light-initiated direct C3 alkylation with unactivated alkyl iodides . Another method includes the use of photo-/electrocatalytic functionalization, which has emerged as a green and efficient approach for the synthesis of quinoxalin-2(1H)-one derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using environmentally benign and cost-effective methods. The use of visible-light and electrochemical catalysis has been highlighted as a sustainable approach for industrial production, reducing the need for hazardous reagents and high-energy conditions .
Chemical Reactions Analysis
Types of Reactions
3-[(1Z)-2-hydroxyprop-1-en-1-yl]quinoxalin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: Electro-oxidative C–H azolation reactions.
Reduction: Not commonly reported for this compound.
Substitution: Direct C3 alkylation and arylation reactions
Common Reagents and Conditions
Oxidation: Electro-oxidative conditions using a pencil lead as an electrode and a 3 V battery.
Substitution: Visible-light-promoted reactions using unactivated alkyl iodides.
Major Products Formed
Oxidation: Azolated quinoxalin-2(1H)-ones.
Substitution: 3-alkylated and 3-arylated quinoxalin-2(1H)-ones
Scientific Research Applications
3-[(1Z)-2-hydroxyprop-1-en-1-yl]quinoxalin-2(1H)-one has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 3-[(1Z)-2-hydroxyprop-1-en-1-yl]quinoxalin-2(1H)-one involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to undergo C-H functionalization, leading to the formation of reactive intermediates that can interact with cellular components . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-one: The parent compound, which serves as the basis for various derivatives.
3-alkylated quinoxalin-2(1H)-ones: Similar compounds with alkyl groups at the C-3 position.
3-arylated quinoxalin-2(1H)-ones: Similar compounds with aryl groups at the C-3 position.
Uniqueness
3-[(1Z)-2-hydroxyprop-1-en-1-yl]quinoxalin-2(1H)-one is unique due to its specific functionalization at the C-3 position with a hydroxyprop-1-en-1-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[(Z)-2-hydroxyprop-1-enyl]-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)6-10-11(15)13-9-5-3-2-4-8(9)12-10/h2-6,14H,1H3,(H,13,15)/b7-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCDLTSFZSEESI-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=NC2=CC=CC=C2NC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=NC2=CC=CC=C2NC1=O)/O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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